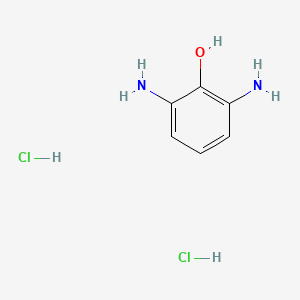

2,6-Diaminophenol dihydrochloride

Description

Contextualization within the Broader Class of Aminophenol Derivatives in Chemical Research

Aminophenols are a class of aromatic compounds containing both amino and hydroxyl functional groups attached to a benzene (B151609) ring. mdpi.com These functional groups impart amphoteric properties, allowing them to react as both weak acids and weak bases. mdpi.com The relative positions of these groups on the ring (ortho, meta, or para) significantly influence their chemical and physical properties, as well as their applications. mdpi.com

Aminophenol derivatives are valuable intermediates in a range of industries, including pharmaceuticals and dyes. mdpi.com In the realm of polymer science, aminophenols are used as monomers to produce polymers with interesting properties, such as polyanilines. drexel.eduresearchgate.net The incorporation of a hydroxyl group can improve the processability and solubility of these polymers. researchgate.net The specific isomer, 2,6-diaminophenol (B1348841), with its two amino groups positioned ortho to the hydroxyl group, offers a unique geometry for polymerization and complexation reactions.

Significance in Contemporary Chemical Synthesis and Materials Science Research

The true significance of 2,6-Diaminophenol dihydrochloride (B599025) in contemporary research lies in its role as a precursor and a monomer. The dihydrochloride salt is a stable and soluble form of 2,6-diaminophenol, making it a convenient starting material for chemical reactions.

In chemical synthesis, the amino and hydroxyl groups of 2,6-diaminophenol can undergo a variety of reactions. For instance, it can be a precursor in the synthesis of heterocyclic compounds and other complex organic molecules. The diazotization of a related compound, 2,6-dichloro-4-aminophenol, is a known synthetic route for producing 2,6-dichlorophenol (B41786), highlighting the reactivity of the amino group in aminophenols. chemicalbook.com

In materials science, there is growing interest in using aminophenol derivatives for the creation of novel polymers. drexel.eduresearchgate.nettandfonline.com The polymerization of aminophenols can lead to the formation of conductive polymers and other functional materials. drexel.eduresearchgate.net Specifically, the structure of 2,6-diaminophenol makes it a candidate for producing ladder-type polymers or polymers with high thermal stability and specific electronic properties. The compound can also be used in the formulation of epoxy resins, where the amino groups can act as curing agents, and the phenolic hydroxyl group can also participate in the reaction. wikipedia.org

Table 1: Chemical Properties of 2,6-Diaminophenol and its Dihydrochloride Salt

| Property | 2,6-Diaminophenol | 2,6-Diaminophenol Dihydrochloride |

|---|---|---|

| IUPAC Name | 2,6-diaminophenol nih.gov | 2,6-diaminophenol;dihydrochloride |

| Molecular Formula | C₆H₈N₂O nih.gov | C₆H₁₀Cl₂N₂O |

| Molecular Weight | 124.14 g/mol nih.gov | 197.06 g/mol |

| Appearance | - | - |

| CAS Number | 22440-82-0 nih.gov | 403986-18-5 |

| SMILES | C1=CC(=C(C(=C1)N)O)N nih.gov | C1=CC(=C(C(=C1)N)O)N.Cl.Cl |

Note: Experimental data for this compound is limited. Some properties are inferred from the parent compound.

Overview of Pivotal Research Areas and Unexplored Scientific Frontiers

The research landscape for this compound is still evolving, with several areas ripe for exploration. The unique arrangement of its functional groups suggests potential that has yet to be fully tapped.

Pivotal research areas include its application as a monomer for high-performance polymers. The resulting materials could exhibit enhanced thermal stability, mechanical strength, and potentially unique optoelectronic properties due to the specific substitution pattern. The synthesis of novel polyamides, polyimides, and benzoxazoles using this diamine as a building block is a promising direction.

Unexplored frontiers for this compound include its use in the synthesis of novel ligands for coordination chemistry. The two amino groups and the hydroxyl group can act as a tridentate ligand, forming stable complexes with various metal ions. These complexes could have applications in catalysis or as functional materials. Furthermore, its potential as a precursor for biologically active heterocyclic compounds remains an area with significant discovery potential. The development of more efficient and green synthetic routes to 2,6-diaminophenol and its dihydrochloride salt will also be crucial for unlocking its full research potential.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10Cl2N2O |

|---|---|

Molecular Weight |

197.06 g/mol |

IUPAC Name |

2,6-diaminophenol;dihydrochloride |

InChI |

InChI=1S/C6H8N2O.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3,9H,7-8H2;2*1H |

InChI Key |

QHZCXNULIHZOOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)O)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Transformation Pathways

Direct Synthetic Approaches for 2,6-Diaminophenol (B1348841) Dihydrochloride (B599025)

The most prevalent and well-documented methods for preparing 2,6-diaminophenol dihydrochloride involve the reduction of a corresponding dinitro precursor. These strategies are favored for their directness and relatively high yields.

The conversion of 2,6-dinitrophenol (B26339) to 2,6-diaminophenol is the cornerstone of its synthesis. This transformation requires the reduction of two nitro groups to amino groups, a process that can be achieved through several chemical and electrochemical methods.

Electrochemical methods offer a controlled and often environmentally cleaner alternative to traditional chemical reductants. The reduction of 2,6-dinitrophenol (2,6-DNP) to 2,6-diaminophenol (2,6-DAP) has been successfully demonstrated using specialized electrochemical systems.

One notable approach involves the use of a glassy carbon electrode (GCE) modified with lead(II) oxide-doped zinc oxide microstructures (PbO-doped ZnO MSs). chemicalbook.com This modified electrode serves as an efficient electro-catalyst for the reduction process. The synthesis is carried out in a buffer solution, with studies indicating that a pH of 7 is optimal for the detection and reduction of 2,6-DNP. chemicalbook.com The process is monitored using differential pulse voltammetry (DPV), where the reduction of 2,6-DNP molecules assembled on the electrode surface to 2,6-DAP is observed through changes in the peak current. chemicalbook.com

Table 1: Electrochemical Reduction Parameters

| Parameter | Value/Condition |

|---|---|

| Electrode | Glassy Carbon Electrode (GCE) modified with PbO-doped ZnO MSs |

| Analyte | 2,6-Dinitrophenol (2,6-DNP) |

| Product | 2,6-Diaminophenol (2,6-DAP) |

| Analytical Method | Differential Pulse Voltammetry (DPV) |

The efficiency of this electrochemical sensor is notable, with a low detection limit for 2,6-DNP, underscoring the sensitivity of the method. chemicalbook.com

Catalytic hydrogenation is a widely utilized industrial and laboratory method for the reduction of nitro groups. This process involves the use of hydrogen gas in the presence of a metal catalyst.

Common catalysts for this transformation include platinum group metals, such as palladium on a carbon support (Pd/C), and nickel-based catalysts. guidechem.commdpi.com The reaction is typically carried out in a solvent, and the choice of solvent can significantly impact the reaction's selectivity and yield. For instance, in the related hydrogenation of 2-chloro-4,6-dinitroresorcinol, aqueous solutions of alkanols or acetic acid were found to be favorable media when using a Pd/C catalyst. organic-chemistry.org

The general procedure involves dissolving the nitro-substituted precursor, such as 2,6-dinitrophenol, in a suitable solvent within a pressure-resistant vessel. The catalyst is then added, and the vessel is pressurized with hydrogen gas. The reaction mixture is typically agitated and may be heated to facilitate the reaction. The reduction of dinitro compounds like dinitrotoluene has been shown to proceed efficiently at temperatures between 90 and 135 °C. guidechem.com Upon completion, the catalyst is filtered off, and the product, 2,6-diaminophenol, can be isolated from the reaction mixture and converted to its dihydrochloride salt.

Table 2: Common Catalysts and Conditions for Nitro Group Hydrogenation

| Catalyst | Support | Typical Solvents | Temperature Range |

|---|---|---|---|

| Palladium (Pd) | Carbon (C) | Alcohols, Acetic Acid, Water | 25-135 °C |

While the reduction of 2,6-dinitrophenol is the primary route, extensive searches of chemical literature and patent databases did not yield well-documented, specific alternative pathways for the synthesis of 2,6-diaminophenol from other aromatic precursors, such as halogenated or other aminated phenols. General methods for the amination of phenols exist, for example, using rhodium catalysts to facilitate a dehydrative condensation with amines, but their specific application to produce 2,6-diaminophenol is not explicitly described.

Reduction Pathways from Nitro-Substituted Precursors

Derivatization and Functionalization Strategies

The presence of two amino groups and a hydroxyl group makes 2,6-diaminophenol a candidate for various derivatization reactions, allowing for the synthesis of more complex molecules.

A key functionalization pathway for 2,6-diaminophenol is the formation of Schiff bases, also known as imines. This reaction involves the condensation of the primary amino groups of 2,6-diaminophenol with a carbonyl compound (an aldehyde or a ketone).

The reaction is typically acid-catalyzed and proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. organic-chemistry.org This intermediate then undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond characteristic of an imine. organic-chemistry.orggoogle.com Given that 2,6-diaminophenol has two primary amino groups, it can react with one or two equivalents of a carbonyl compound to form mono- or di-imine derivatives, respectively.

The synthesis can be carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or methanol. organic-chemistry.orggoogle.com In some cases, green synthetic methods using catalysts like lemon juice have been reported for the synthesis of Schiff bases from the structurally similar 2,6-diaminopyridine. chemicalbook.com

Table 3: General Conditions for Schiff Base Formation

| Reactants | Catalyst | Solvent | Conditions |

|---|

The resulting Schiff bases are a versatile class of compounds with applications in coordination chemistry, owing to the imine nitrogen's ability to coordinate with metal ions. google.com

Diazotization Reactions and Electrochemical Behavior of Aminophenol Diazonium Salts

The diazotization of aminophenols is a fundamental process for generating highly reactive diazonium salts. These salts are valuable intermediates in organic synthesis, particularly for creating covalent modifications on various surfaces. The general method for preparing diazonium salts involves treating an aromatic amine with sodium nitrite (B80452) in the presence of a mineral acid. asianpubs.org In the context of aminophenols, this reaction yields aminophenol diazonium salts, which can be used immediately in subsequent reactions. asianpubs.org

The electrochemical behavior of aminophenol diazonium salts has been a subject of significant research, particularly their ability to form stable, covalently grafted layers on electrode surfaces like glassy carbon (GC). asianpubs.orgresearchgate.net This surface modification is typically achieved through the electrochemical reduction or oxidation of the diazonium salt. asianpubs.org The process involves the generation of aryl radicals which then react with the carbon surface, forming a robust and stable film. asianpubs.orgresearchgate.net

The modification of a glassy carbon electrode with aminophenol diazonium salt can be performed by scanning the potential between specific ranges. For instance, cathodic scans are often performed between +0.1 V and -0.9 V, while anodic scans are conducted between 0.0 V and +1.7 V. researchgate.netresearchgate.net The resulting modified electrode surface exhibits altered electrochemical properties. Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are key techniques used to characterize these modified surfaces. asianpubs.orgresearchgate.netresearchgate.net EIS studies show that the modified electrode surface demonstrates a blocking ability for electron transfer reactions, as indicated by the appearance of a semi-circle at high frequencies. asianpubs.org These functionalized electrodes have shown excellent electrocatalytic activity towards the oxidation of molecules like ascorbic acid. researchgate.netresearchgate.net

Table 1: Electrochemical Parameters for Aminophenol Diazonium Salt Modification

| Parameter | Value/Range | Technique | Purpose | Reference |

|---|---|---|---|---|

| Cathodic Scan Range | +0.1 V to -0.9 V | Cyclic Voltammetry (CV) | Surface Modification | researchgate.netresearchgate.net |

| Anodic Scan Range | 0.0 V to +1.7 V | Cyclic Voltammetry (CV) | Surface Modification | researchgate.netresearchgate.net |

| Scan Rate | 0.1 V s⁻¹ | Cyclic Voltammetry (CV) | Surface Modification | researchgate.netresearchgate.net |

On diazotization, certain esters of aminophenols can undergo immediate and quantitative hydrolysis. For example, the 2,6-dimethylbenzoate (B1233830) of o-aminophenol hydrolyzes to 2,6-dimethylbenzoic acid and o-hydroxybenzenediazonium chloride. rsc.org In contrast, other derivatives like the 2,6-dichlorobenzoate (B1236402) of o-aminophenol and various benzoates of p-aminophenol undergo normal diazotization without such hydrolysis. rsc.org

Amidation and Ring Closure Reactions for Heterocyclic Compound Synthesis

The amino groups of 2,6-diaminophenol can undergo amidation reactions to form corresponding benzamides. The reactivity and subsequent reactions of these amides are influenced by the substituents on the aromatic rings. The preparation and diazotization of various o- and p-aminophenyl benzoates and benzamides have been described, highlighting the different reaction pathways available. rsc.org

These amido derivatives can serve as precursors for the synthesis of various heterocyclic compounds through ring-closure reactions. While specific examples starting directly from 2,6-diaminophenol are specialized, the general principle involves the intramolecular cyclization of a suitably functionalized intermediate. For instance, substituted indolin-2-ones can be synthesized from benzoylhydrazono precursors, which involves a ring-closure mechanism. researchgate.net Similarly, the synthesis of complex molecules like 2,6-diamino-substituted purines often involves the reaction of a dichloropurine with an amine, followed by further substitution and potential cyclization steps to build the final heterocyclic structure. nih.gov The presence of multiple reactive sites (two amino groups and one hydroxyl group) on the 2,6-diaminophenol scaffold offers a versatile platform for designing and synthesizing a wide array of heterocyclic structures.

Polymerization Initiations and Monomer Functionalization for Material Development

This compound is a potential monomer for the synthesis of conductive and functional polymers due to its aromatic structure and multiple reactive amino and hydroxyl groups. The oxidative polymerization of related compounds, such as 2,6-diaminopyridine, has been successfully demonstrated using both enzymatic (with horseradish peroxidase) and chemical (with hydrogen peroxide) methods. nih.gov These polymerizations result in materials with interesting electronic and morphological properties. nih.gov Similarly, the oxidative polymerization of 2,6-dimethylphenol (B121312) is a well-known method for producing poly(p-phenylene oxide), a high-performance thermoplastic. researchgate.net These examples suggest that 2,6-diaminophenol could undergo similar oxidative polymerization, potentially leading to novel polymers with unique properties derived from the presence of both amine and hydroxyl functionalities on the polymer backbone.

Furthermore, the concept of "late-stage monomer functionalization" is a powerful strategy in materials science. nih.gov This approach involves synthesizing a core monomer, such as a hydroxy-containing structure, which can then be easily functionalized with various side-chains before polymerization. nih.gov 2,6-Diaminophenol is an ideal candidate for such a strategy. Its hydroxyl group could be used as an anchor point for attaching different functional moieties, while the amino groups could be involved in the polymerization process itself or be protected and deprotected as needed. This allows for the creation of a library of functionalized monomers from a single precursor, which can then be polymerized to produce materials with tailored properties for specific applications like organic light-emitting diodes (OLEDs) or sensors. nih.gov For instance, poly(p-phenylenevinylene)s (PPVs) with controlled molecular weights and functionalities have been synthesized using ring-opening metathesis polymerization (ROMP) of functionalized monomers. nih.gov

Electrochemical Behavior and Advanced Redox Chemistry

Electrochemical Oxidation Studies of Diaminophenol Isomers on Electrode Surfaces

The electrochemical oxidation of diaminophenol isomers has been investigated using various techniques to understand their reaction mechanisms and the nature of the resulting products. ua.es Studies on platinum electrodes in acidic media have revealed that the oxidation pathways are highly dependent on the isomer . scispace.comua.es

Cyclic voltammetry (CV) is a primary technique for studying the electrochemical behavior of electroactive species. jh.edu In the case of diaminophenol isomers, CV studies on platinum electrodes in acidic solutions have shown varied results.

For instance, the cyclic voltammogram of 2,4-diaminophenol (B1205310) (2,4-DAP) in an acidic medium displays an anodic peak at approximately 0.85 V and a corresponding cathodic peak in the reverse scan at around 0.52 V. ua.es This profile, which is maintained over multiple cycles, suggests a quasi-reversible electrochemical reaction occurring in the solution without the formation of a solid deposit on the electrode surface. ua.es This behavior is noted to be similar to that of p-aminophenol under the same conditions, though the redox process for 2,4-DAP is less reversible. ua.es

In contrast, the electrochemical oxidation of 2,3-diaminophenol (B1330466) (2,3-DAP) on a platinum electrode suggests the generation of a non-electroactive polymeric material that coats the electrode surface. ua.esresearchgate.net The oxidation of 2,5-diaminophenol (B1598321) (2,5-DAP) shows an oxidation peak during the initial positive scan, and upon reversing the scan, a new redox couple appears, indicating the formation of new electroactive species. ua.es

The table below summarizes the key voltammetric features observed for different diaminophenol isomers on a platinum electrode in acidic medium.

| Diaminophenol Isomer | Anodic Peak Potential (V) | Cathodic Peak Potential (V) | Remarks |

| 2,4-Diaminophenol | 0.85 | 0.52 | Quasi-reversible, no polymer formation. ua.es |

| 2,3-Diaminophenol | - | - | Forms a non-electroactive polymeric film. ua.esresearchgate.net |

| 2,5-Diaminophenol | Initial oxidation peak, then a new redox couple appears. | A reduction counterpart to the new anodic peak. | Formation of new electroactive species. ua.es |

The potential values are approximate and can vary based on specific experimental conditions.

To identify the transient species and final products of the electrochemical oxidation of diaminophenols, in-situ spectroelectrochemical techniques such as UV-Vis and Fourier Transform Infrared (FTIR) spectroscopy have been employed. scispace.comua.es These methods provide real-time molecular information during the electrochemical process.

For 2,4-DAP, spectroelectrochemical data indicate that the oxidized form undergoes hydrolysis, leading to the formation of 2-amino-hydroquinone and 2-amino-p-benzoquinone in the solution. ua.es During the oxidation of 2,5-DAP, the proposed mechanism is similar to that of p-phenylenediamine, resulting in the formation of 2-hydroxy-p-benzoquinoneimine and its subsequent hydrolysis product, 2-hydroxy-p-benzoquinone. ua.es In the case of 2,3-DAP, the formation of a polymeric film on the electrode surface is the primary observation. ua.esresearchgate.net

In-situ FTIR spectroscopy has been particularly useful in identifying soluble oxidation products. For related aminophenol compounds, CO2 has been detected as a main soluble oxidation product. scispace.com

The oxidation of diaminophenols can lead to dimerization and polymerization, with the reaction pathway being highly influenced by the isomeric structure. ua.esmdpi.com

For 2,3-diaminophenol, the electrochemical results strongly suggest the formation of a non-electroactive polymeric material on the electrode surface. ua.esresearchgate.net The oxidation of 2,5-diaminophenol is proposed to proceed through a mechanism analogous to p-phenylenediamine, which involves the formation of imine intermediates that can subsequently react. ua.es

The dimerization of phytophenols, which are also phenolic compounds, often proceeds through a radical-mediated coupling reaction. mdpi.com This process can lead to the formation of C-C or C-O bonds between monomer units. mdpi.com While specific dimerization mechanisms for 2,6-diaminophenol (B1348841) were not detailed in the reviewed literature, the principles of phenolic coupling provide a framework for understanding potential reaction pathways. The initial step is often the formation of a radical cation upon oxidation. researchgate.net

Exploration of Redox Couples Involving 2,6-Diaminophenol

A redox couple consists of the oxidized and reduced forms of a substance that are involved in an electrochemical reaction. The study of redox couples is fundamental to applications such as electrochemical energy storage. utexas.edu

In the context of diaminophenols, the electrochemical oxidation of 2,4-DAP exhibits a quasi-reversible redox couple, identified as 2-amino-hydroquinone/2-amino-p-benzoquinone, which forms in solution as a result of hydrolysis of the initial oxidation product. ua.es The stability and reversibility of such redox couples are crucial for their potential applications. utexas.edu

Detailed studies specifically delineating the redox couples involving 2,6-diaminophenol were not prominent in the surveyed literature. However, the behavior of its isomers suggests that it would also exhibit redox activity, with the specific nature of the redox couple being dependent on the stability of the intermediates and products formed during its electrochemical oxidation.

Electrocatalytic Applications and Electrode Surface Modification Studies

The modification of electrode surfaces with polymeric films derived from phenolic and amino-aromatic compounds can impart electrocatalytic properties to the electrode. researchgate.netresearchgate.net These modified electrodes can be used for the detection and quantification of various analytes.

For example, a poly(o-aminophenol) film immobilized on a platinum surface has been shown to create catalytic sites for the oxidation of As(III) in an acidic medium, demonstrating its potential as an electrochemical sensor. researchgate.net The modification of electrode surfaces can also be achieved through the electrochemical reduction of diazonium salts, which forms a robust and covalently bound organic layer. researchgate.net This method offers a wide window of electrochemical stability. nih.gov

While specific electrocatalytic applications of 2,6-diaminophenol were not extensively covered in the provided search results, the behavior of its isomers and related compounds suggests potential for its use in developing electrochemical sensors and other electrocatalytic systems. The ability of diaminophenols to form polymeric films or to be used as precursors for surface modification opens up possibilities for applications in environmental monitoring and other areas of analytical chemistry. researchgate.netresearchgate.net

Spectroscopic and Advanced Characterization Techniques

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). For 2,6-Diaminophenol (B1348841) dihydrochloride (B599025), the FTIR spectrum is expected to display characteristic absorption bands that confirm the presence of its key functional groups.

The analysis of related compounds like 2,6-dichlorophenol (B41786) reveals distinct peaks, such as a broad peak around 3448 cm⁻¹ corresponding to the O-H stretch of the phenol (B47542) group. researchgate.net In the case of 2,6-Diaminophenol dihydrochloride, the spectrum would be characterized by several key absorption regions. The presence of the dihydrochloride salt would influence the N-H and O-H stretching vibrations.

Expected FTIR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (Phenolic) | 3500 - 3200 (Broad) | Stretching |

| N-H (Amine Salt) | 3200 - 2800 (Broad, Multiple) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=C (Aromatic) | 1620 - 1450 | Ring Stretching |

| C-N | 1350 - 1250 | Stretching |

| C-O | 1260 - 1180 | Stretching |

These bands, collectively, provide a molecular fingerprint, allowing for the structural confirmation of the compound. The broadening of the hydroxyl and amine peaks is a typical feature, often due to hydrogen bonding.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying compounds with conjugated π systems, known as chromophores. libretexts.org The benzene (B151609) ring in this compound acts as a chromophore.

The electronic transitions observed in UV-Vis spectroscopy for organic molecules are typically σ → σ, n → σ, π → π, and n → π transitions. slideshare.netslideshare.net For an aromatic compound like 2,6-Diaminophenol, the most significant transitions occur in the near-UV region (200-400 nm) and are of the π → π* and n → π* types. libretexts.orgslideshare.net

π → π Transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, characteristic of the aromatic ring.

n → π Transitions:* These transitions involve promoting a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to an antibonding π* orbital. libretexts.org These are generally lower in energy and occur at longer wavelengths.

The presence of the hydroxyl (-OH) and amino (-NH₂) groups, which are powerful auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. This is due to the extension of the conjugated system by the lone pair electrons on the oxygen and nitrogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR: In the ¹H NMR spectrum of this compound, the chemical shift, splitting pattern (multiplicity), and integration of the signals would provide information about the different types of protons and their neighboring environments. The use of a deuterated solvent like D₂O can lead to the exchange of labile protons (those on the -OH and -NH₂ groups) with deuterium, causing their signals to disappear from the spectrum. washington.edu The spectrum is expected to show signals for the aromatic protons and, depending on the solvent, signals for the amine and hydroxyl protons.

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. Predicted ¹³C NMR data for the parent compound, 2,6-Diaminophenol, in D₂O shows the expected number of signals for the aromatic carbons. hmdb.ca

Predicted ¹³C NMR Chemical Shifts for 2,6-Diaminophenol in D₂O

| Atom No. | Chemical Shift (ppm) |

| 1 | 145.9 |

| 2 | 131.9 |

| 3 | 114.3 |

| 4 | 122.9 |

| 5 | 111.8 |

| 6 | 131.9 |

| Data sourced from the Human Metabolome Database (HMDB) for the parent compound 2,6-Diaminophenol. hmdb.ca |

Advanced Electron Microscopy Techniques for Morphological Analysis of Derived Materials

When this compound is used as a monomer or precursor to synthesize new materials, such as polymers or nanocomposites, advanced electron microscopy techniques are crucial for characterizing their morphology.

Field Emission Scanning Electron Microscopy (FESEM): FESEM provides high-resolution images of the surface morphology of a material. researchgate.net It can clearly show features like particle shape, size distribution, and surface texture. For a polymer film derived from 2,6-Diaminophenol, FESEM could reveal details about the film's uniformity, porosity, and surface roughness. researchgate.net

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM): TEM offers even higher magnification and resolution than FESEM, providing detailed information about the internal structure of materials. researchgate.net It is used to visualize the size, shape, and dispersion of nanoparticles within a matrix. HRTEM can even resolve the atomic lattice fringes of crystalline materials, providing insights into their crystal structure and defects. For instance, if 2,6-Diaminophenol was used to create carbon nanostructures, TEM would be essential to characterize their dimensions and morphology. researchgate.net

Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy - XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. When a material is irradiated with X-rays, photoelectrons are emitted from the sample's surface. By measuring the kinetic energy of these electrons, their binding energy can be determined, which is unique to each element.

For a material synthesized from this compound, an XPS survey scan would be expected to show peaks for Carbon (C 1s), Nitrogen (N 1s), Oxygen (O 1s), and Chlorine (Cl 2p). High-resolution scans of these individual peaks can provide information about the chemical bonding environment. For example, the C 1s peak could be deconvoluted into separate components representing C-C, C-H, C-N, and C-O bonds, confirming the structure of the derived polymer or material. Similarly, the N 1s peak would provide information on the chemical state of the nitrogen atoms.

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry - GC-MS) for Purity and Composition Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. lcms.cz It is widely used to determine the purity of volatile and semi-volatile compounds and to identify unknown components in a mixture. researchgate.net

In the analysis of 2,6-Diaminophenol, the gas chromatograph would first separate the compound from any impurities or solvents. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows a plot of ion abundance versus mass-to-charge ratio (m/z). The mass spectrum of 2,6-Diaminophenol shows a parent molecular ion peak (M⁺) at an m/z of 124, which corresponds to its molecular weight. nih.gov The fragmentation pattern, which consists of smaller ion peaks, is unique to the molecule and serves as a fingerprint for its identification. This technique is highly sensitive and reliable for confirming the identity and assessing the purity of 2,6-Diaminophenol. researchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, rooted in solving the Schrödinger equation, provide detailed information about molecular geometries, electronic properties, and energies.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the geometry and electronic properties of molecules. For 2,6-Diaminophenol (B1348841), DFT calculations, such as those using the B3LYP functional with basis sets like 6-31G(d) and 6-311+G(2d,2p), are employed to determine its most stable three-dimensional arrangement of atoms in space (optimized molecular geometry).

The electronic structure, which describes the arrangement of electrons in the molecule, is also a key output of DFT calculations. This includes the distribution of electron density, which can be visualized to identify electron-rich and electron-poor regions of the molecule, offering clues about its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap is indicative of a molecule that is more easily polarizable and has higher chemical reactivity. Conversely, a large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. For organic molecules, the HOMO-LUMO gap can often be correlated with their electronic absorption spectra.

For substituted phenols and anilines, the positions and nature of the substituent groups significantly influence the energies of the frontier orbitals. In 2,6-diaminophenol, the electron-donating amino groups and the hydroxyl group are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The precise energy values of the HOMO, LUMO, and the energy gap for 2,6-Diaminophenol dihydrochloride (B599025) would require specific DFT calculations, which are not extensively reported in the available literature. However, studies on similar compounds demonstrate that methods like B3LYP with appropriate basis sets provide reliable estimates of these parameters.

Table 1: Hypothetical Frontier Molecular Orbital Data for 2,6-Diaminophenol Dihydrochloride

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -5.5 |

| LUMO Energy | -1.0 |

| HOMO-LUMO Gap | 4.5 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or calculated data for this compound are not available in the cited sources.

Quantum chemical calculations are powerful tools for predicting the thermochemical properties of molecules, such as their standard enthalpies of formation (ΔfH°), entropies (S°), and Gibbs free energies of formation (ΔfG°). These properties are essential for understanding the stability of a compound and the thermodynamics of its reactions.

DFT methods, particularly when combined with higher-level correlation methods or composite methods like G3(MP2)//B3LYP, can provide thermochemical data with high accuracy. For aminophenols, DFT calculations have been used to compute gas-phase thermodynamic parameters. A study on aminophenol isomers using the B3LYP method with 6-31G(d) and 6-311+G(2d,2p) basis sets yielded standard enthalpies of formation that were in excellent agreement with experimental data. researchgate.net

For 2,6-diaminophenol, computational studies have highlighted its uniquely low O-H bond dissociation enthalpy, estimated to be around 300 kJ/mol. researchgate.net This low value, significantly smaller than that of phenol (B47542), is attributed to the stabilization of the resulting radical by strong intramolecular hydrogen bonding and reduced steric strain upon rotation of the amino groups. researchgate.net Such calculations are vital for predicting the antioxidant potential of phenolic compounds.

Table 2: Computed Thermochemical Data for 2,6-Diaminophenol (Gas Phase)

| Property | Method | Computed Value |

| O-H Bond Dissociation Enthalpy | DFT (B3LYP) | ~300 kJ/mol researchgate.net |

Note: This table presents data for the neutral 2,6-Diaminophenol molecule as reported in the literature. Specific data for the dihydrochloride salt would require separate calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For a flexible molecule like this compound, MD simulations are invaluable for performing conformational analysis. By simulating the molecule in a solvent, such as water, one can observe the different conformations it adopts and the transitions between them. This is particularly important for understanding how the molecule behaves in a realistic environment and how its shape can influence its interactions with other molecules.

MD simulations also provide detailed insights into intermolecular interactions. For this compound in an aqueous solution, MD can be used to study the hydrogen bonding network between the solute and water molecules. It can reveal the structure of the solvation shells around the amino and hydroxyl groups and the chloride ions, which is crucial for understanding its solubility and transport properties. While specific MD simulation studies on this compound are not prominent in the literature, the methodology has been widely applied to similar organic molecules to understand their behavior in solution.

Development and Validation of Computational Models for Predicting Reactivity and Spectroscopic Signatures

Computational models can be developed and validated to predict the reactivity and spectroscopic signatures of molecules. For reactivity, quantitative structure-activity relationship (QSAR) models can be built based on descriptors derived from computational chemistry. These descriptors can include electronic properties (like HOMO-LUMO energies and partial atomic charges), steric properties, and thermodynamic properties. Once validated against experimental data for a set of related compounds, these models can be used to predict the reactivity of new molecules like this compound.

For predicting spectroscopic signatures, time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). These theoretical spectra can then be compared with experimentally measured spectra for validation. Similarly, computational methods can predict vibrational spectra (infrared and Raman), which correspond to the vibrational modes of the molecule. The calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions. The development of such validated models for this compound would be a valuable tool for its characterization and for predicting its behavior in various chemical systems.

Advanced Applications of this compound in Materials Science and Polymer Chemistry

This compound is a specialized aromatic compound whose unique molecular architecture, featuring two amine groups and a hydroxyl group positioned on a benzene (B151609) ring, makes it a valuable precursor in the synthesis of advanced materials. Its structural isomers, such as 2,4-diaminophenol (B1205310) dihydrochloride, have been pivotal in demonstrating the potential of this class of monomers in creating high-performance polymers with exceptional thermal stability and tailored functional properties for cutting-edge applications.

Applications in Advanced Analytical Chemistry and Sensor Development

Electrochemical Sensing Platforms Utilizing 2,6-Diaminophenol (B1348841)

Electrochemical sensors offer a rapid, sensitive, and often portable means of detecting a wide range of analytes. 2,6-Diaminophenol has been investigated as a key component in the development of these sensors, particularly for the detection of phenolic compounds.

The electrochemical behavior of 2,6-diaminophenol forms the basis for its use in sensing applications. While direct research on sensors employing 2,6-diaminophenol for the detection of other phenolic compounds is limited in the provided results, the principle can be inferred from the electrochemical reduction of related compounds. For instance, the electrochemical reduction of 2,6-dinitrophenol (B26339) (2,6-DNP) results in the formation of 2,6-diaminophenol. nih.gov This reaction suggests that the reverse process, the oxidation of 2,6-diaminophenol, could be used to detect it or other phenolic compounds that undergo similar redox reactions.

Sensors have been developed for 2,6-DNP that rely on its reduction to 2,6-diaminophenol at the electrode surface. nih.govmdpi.com The resulting electrochemical signal is proportional to the concentration of the analyte. These sensors often utilize modified electrodes, such as glassy carbon electrodes (GCE) decorated with nanomaterials, to enhance the electrochemical response. nih.govmdpi.comnih.gov

The performance of electrochemical sensors based on the redox chemistry involving 2,6-diaminophenol is critically dependent on various parameters. Research has focused on optimizing these parameters to achieve high sensitivity, selectivity, and rapid response times.

Key performance indicators for such sensors include:

Sensitivity: The ability to detect small changes in analyte concentration. For a 2,6-DNP sensor that produces 2,6-diaminophenol, a sensitivity of 54.032 µA µM⁻¹ cm⁻² has been reported. nih.govnih.gov Another study on a 2,6-DNP sensor reported a sensitivity of 32.1867 µAµM⁻¹cm⁻². mdpi.com

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. A sensor for 2,6-DNP demonstrated an LOD of 0.18 ± 0.01 µM. nih.govnih.gov Another sensor for the same analyte had a calculated LOD of 2.95 ± 0.15 µM. mdpi.com

Response Time: The time taken for the sensor to respond to a change in analyte concentration. A response time of 20 seconds has been achieved for a 2,6-DNP sensor. mdpi.com

Selectivity: The ability of the sensor to detect the target analyte in the presence of other interfering substances.

The optimization of these parameters is often achieved through the modification of the electrode surface with various materials, such as nanocomposites, to improve the catalytic activity and electron transfer kinetics. nih.govmdpi.comnih.gov

Table 1: Performance Parameters of Electrochemical Sensors Related to 2,6-Diaminophenol Chemistry

| Analyte | Sensor Material | Sensitivity | Limit of Detection (LOD) | Response Time |

|---|---|---|---|---|

| 2,6-Dinitrophenol | Ag-decorated Chitosan/SrSnO₃ NC/GCE | 54.032 µA µM⁻¹ cm⁻² | 0.18 ± 0.01 µM | Not Specified |

Development of Fluorescent Probes and Chemical Sensors

The fluorescent properties of molecules related to 2,6-diaminophenol have been harnessed to develop optical sensors. While direct use of 2,6-diaminophenol dihydrochloride (B599025) as a fluorescent probe is not extensively detailed, the underlying principles are evident in the development of sensors for related compounds.

For example, a fluorescent chemical sensor for 2,6-dinitrophenol (2,6-DNP) has been developed based on the fluorescence quenching of a functional polymer. nih.gov This sensor operates on the principle of a reversible chemical reaction between the sensing material and the analyte, leading to the formation of a complex with low fluorescence efficiency. nih.gov This approach highlights the potential for designing fluorescent probes where the interaction with an analyte modulates the fluorescence signal.

Furthermore, research into fluorescent chemosensors based on platforms like 4-methyl-2,6-diformylphenol (DFP) demonstrates the versatility of phenolic compounds in sensor design. bohrium.com These DFP-based sensors have shown high selectivity and sensitivity for a variety of analytes, including metal ions and anions. bohrium.com

Reagent in Specific Analytical Assays for Target Analytes (e.g., Aldehydes)

Derivatives of diaminophenol serve as effective reagents in analytical assays for specific target analytes, notably aldehydes. For instance, 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride is utilized as a fluorometric labeling reagent for the detection of aldehydes. This reagent reacts with aldehydes to form fluorescent imidazole (B134444) derivatives, enabling their quantification. This principle suggests the potential for 2,6-diaminophenol to be functionalized into a reagent for similar analytical purposes.

Studies in Chelation and Complex Formation for Analytical Purposes

The amino and hydroxyl groups of 2,6-diaminophenol provide potential sites for chelation and complex formation with metal ions. This property is fundamental to its potential application in analytical chemistry for the detection or sequestration of metals. While specific studies on the chelation properties of 2,6-diaminophenol itself are not detailed in the provided search results, the broader field of metal chelation using similar molecules is well-established. kcl.ac.uk Hydroxypyridinones (HOPOs), for example, are excellent building blocks for chelators due to their ability to bind hard metals in aqueous solutions. kcl.ac.uk The structural similarities suggest that 2,6-diaminophenol could also form stable complexes with various metal ions, a property that could be exploited for analytical purposes such as colorimetric or fluorometric detection.

Coordination Chemistry and Metal Complexation

Synthesis and Characterization of Metal Complexes Incorporating 2,6-Diaminophenol (B1348841) as a Ligand

The synthesis of metal complexes with 2,6-diaminophenol typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to facilitate deprotonation of the phenolic and amino groups. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

For instance, Schiff base ligands derived from the condensation of an aminophenol with an aldehyde or ketone are commonly used to create multidentate ligands. These Schiff base complexes of metals like Mn(II) and Fe(II) have been synthesized and characterized using methods such as elemental analysis, infrared (IR) spectroscopy, and magnetic susceptibility measurements. scirp.orgijisrt.com IR spectroscopy is particularly useful for confirming the coordination of the ligand to the metal ion. A characteristic band for the azomethine group (C=N) of the Schiff base, typically observed around 1622 cm⁻¹, shifts to lower frequencies in the metal complexes, indicating its involvement in coordination. scirp.orgijisrt.com

Molar conductivity measurements can provide insights into the electrolytic nature of the complexes. Low molar conductance values for Mn(II) and Fe(II) complexes with an aminophenol-derived Schiff base ligand suggested their non-electrolytic character. scirp.org Elemental analysis helps in determining the metal-to-ligand stoichiometry, which is often found to be 1:1 or 1:2. scirp.orgresearchgate.net

While direct structural data for 2,6-diaminophenol complexes are not extensively detailed in the provided search results, related structures, such as those involving 2-aminophenol (B121084) derivatives, often exhibit square planar or octahedral geometries, as determined by techniques like X-ray diffraction. orientjchem.org The table below summarizes typical characterization data for such complexes.

| Technique | Observation | Inference |

| Infrared (IR) Spectroscopy | Shift of C=N stretching frequency to lower wavenumbers. | Coordination of the azomethine nitrogen to the metal ion. ijisrt.com |

| Molar Conductivity | Low values in organic solvents. | Non-electrolytic nature of the complex. scirp.org |

| Elemental Analysis | Agreement between calculated and found percentages of C, H, N. | Determination of metal-to-ligand ratio. researchgate.net |

| Magnetic Susceptibility | Paramagnetic behavior for some transition metal complexes. | Presence of unpaired electrons in the metal center. scirp.org |

| X-ray Diffraction | Provides precise bond lengths and angles. | Elucidation of the 3D molecular structure and coordination geometry. mdpi.com |

Design of Redox-Active Ligands Based on Aminophenol Frameworks and Metal-Ligand Electronic Interactions

Aminophenol-based ligands are of significant interest due to their "non-innocent" or redox-active nature. derpharmachemica.comderpharmachemica.com This means that the ligand can actively participate in the redox chemistry of the metal complex, existing in different oxidation states. derpharmachemica.com o-Aminophenol-based ligands can span redox levels from the dianionic o-amidophenolate to the monoanionic o-iminosemiquinonate π-radical and the neutral o-iminoquinone form. derpharmachemica.com This ability to store and transfer electrons is crucial for designing catalysts for multi-electron reactions. derpharmachemica.com

The electronic interaction between the metal center and the redox-active ligand can lead to complexes with unusual electronic structures and reactivity. For example, a vanadium(V) complex supported by redox-active aminophenol ligands was shown to homolyze O₂ to form oxovanadium products. acs.org In this process, the two-electron oxidation was entirely centered on the ligand. acs.org Computational studies, in conjunction with experimental data, are vital for understanding the spin distribution and oxidation states of both the metal and the ligand in these complexes. acs.org

The design of these ligands can be tailored to influence the redox properties of the metal center. For instance, the introduction of different substituents on the aminophenol backbone can modulate the electronic structure of the resulting metal complexes. derpharmachemica.com The study of cerium complexes with redox-active amine/amido-phenolate-type ligands has shown that the ligand framework can influence the facility of the cerium(III)/cerium(IV) redox cycle. acs.org

The concept of metal-ligand cooperativity is central to the function of these systems. The ligand can act as an electron reservoir, enabling the metal to maintain a stable oxidation state while the complex as a whole undergoes redox transformations. derpharmachemica.com This property is inspired by biological systems, such as the enzyme galactose oxidase, which utilizes a tyrosyl radical for the oxidation of alcohols. derpharmachemica.com

| Ligand Redox State | Description |

| o-amidophenolate (dianion) | Fully reduced form. |

| o-iminosemiquinonate (monoanion radical) | One-electron oxidized form. derpharmachemica.com |

| o-iminoquinone (neutral) | Two-electron oxidized form. derpharmachemica.com |

Assembly of Multi-Metallic Coordination Clusters and Frameworks

The ability of ligands like 2,6-diaminophenol and its derivatives to bridge multiple metal centers is key to the construction of multi-metallic coordination clusters and frameworks. These extended structures can exhibit interesting magnetic, electronic, and sorption properties.

While specific examples of multi-metallic clusters directly employing 2,6-diaminophenol are not prevalent in the provided results, the principles of their assembly can be inferred from related systems. For instance, diamine ligands, in general, are effective linkers for creating coordination polymers. mdpi.com The interaction of iron(II) pivalate (B1233124) with 1,4-diaminobutane (B46682) has been shown to yield a 2D coordination polymer. mdpi.com In such structures, the diamine ligand bridges between metal centers, leading to an extended network.

The synthesis of these frameworks often involves the self-assembly of metal ions and the bridging ligand under specific reaction conditions. The choice of solvent, temperature, and the presence of ancillary ligands can influence the dimensionality and topology of the resulting framework. A strategy for synthesizing coordination polymers of iron with diamines involves the use of an intermediate complex with an aromatic N-donor ligand to overcome the poor solubility of the initial iron pivalate. mdpi.com

The development of multi-metallic assemblies with aminophenol-based ligands opens up possibilities for creating materials with cooperative catalytic activity or unique magnetic properties arising from the interactions between adjacent metal centers.

Environmental Research Applications Focused on Chemical Processes

Role in Advanced Oxidation Processes (AOPs) for Pollutant Degradation

Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies that utilize highly reactive oxygen species, principally the hydroxyl radical (•OH), to break down persistent organic pollutants in water and soil. nih.govnih.gov While 2,6-diaminophenol (B1348841) is not typically used as a catalyst in AOPs, its chemical structure—containing both electron-donating amino (-NH2) and hydroxyl (-OH) groups on an aromatic ring—makes it susceptible to degradation by these processes if it is present as a contaminant. nih.gov

The degradation mechanism in AOPs involves the attack of powerful oxidants like •OH on the organic molecule. rsc.org For a compound like 2,6-diaminophenol, this attack would likely lead to the hydroxylation of the benzene (B151609) ring, oxidation of the amino groups, and eventual ring cleavage, breaking it down into smaller, less harmful compounds like short-chain organic acids. nih.gov

Studies on Environmental Transformations and Degradation Pathways of Related Compounds Leading to 2,6-Diaminophenol

The presence of 2,6-diaminophenol in the environment is often a consequence of the microbial or chemical breakdown of more complex parent compounds, particularly nitroaromatic explosives and their derivatives.

A significant body of research has focused on the environmental fate of munitions compounds like 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4,6-trinitrophenol (picric acid). nih.govscience.gov Under anaerobic (oxygen-free) conditions, common in sediments and some groundwater, microorganisms can reduce the nitro groups (-NO2) on these molecules to amino groups (-NH2). nih.gov This biotransformation is a key pathway for their natural attenuation.

Studies have identified various aminophenolic and diaminophenolic compounds as breakdown products. For example, research on the biotransformation of picric acid in marine sediments identified several intermediates, including aminodinitrophenols and diaminophenol. nih.gov Likewise, the degradation of 2,6-dinitrotoluene (B127279) (2,6-DNT) was found to produce intermediates that included a diaminophenol. nih.gov The reduction of TNT can proceed through various intermediates to form triaminotoluene, a closely related compound. nih.govnih.gov These pathways demonstrate that the sequential reduction of nitro groups on a phenol (B47542) or toluene (B28343) ring is a common microbial process that leads to the formation of diaminophenol isomers.

The degradation of picric acid by bacteria like Rhodococcus erythropolis has been shown to proceed via initial hydrogenation of the aromatic ring, followed by the elimination of nitrite (B80452) groups, ultimately leading to the breakdown of the hazardous compound. science.gov

Development of Analytical Methodologies for Environmental Monitoring Relevant to 2,6-Diaminophenol Formation

To understand the environmental risks associated with the breakdown of nitroaromatic pollutants, it is crucial to have reliable analytical methods to detect and quantify their transformation products, including 2,6-diaminophenol. Various analytical techniques have been developed for monitoring aminophenol isomers in environmental samples. nih.gov

High-Performance Liquid Chromatography (HPLC) is a prominent technique used for this purpose. nih.govnih.gov HPLC methods can separate different aminophenol isomers from each other and from other compounds in a complex matrix like river water. nih.govresearchgate.net These methods are valued for their accuracy, selectivity, and sensitivity, often reaching detection limits in the parts-per-billion (ppb) range. nih.gov

A typical HPLC method for aminophenol isomers involves a mixed-mode stationary phase and a buffered mobile phase, with detection using an ultraviolet (UV) detector. nih.govresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, especially in selected ion monitoring (SIM) mode, which provides high specificity and sensitivity for identifying and quantifying trace amounts of target compounds. nih.govresearchgate.net

The table below details typical parameters for an HPLC method developed for the simultaneous analysis of aminophenol isomers in water samples. nih.govresearchgate.net

Table 1: HPLC Parameters for Aminophenol Isomer Analysis

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Mixed-mode SCX/C18 | nih.govresearchgate.net |

| Mobile Phase | Aqueous phosphate (B84403) buffer (pH 4.85) : Methanol (85:15, v/v) | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | nih.govresearchgate.net |

| Detection | UV at 285 nm | nih.govresearchgate.net |

| Injection Volume | 10 µL | researchgate.net |

These analytical methodologies are essential for tracking the formation and fate of 2,6-diaminophenol in areas contaminated with precursor compounds like TNT or picric acid, enabling effective environmental assessment and monitoring. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatizations for Tunable Functionality and Material Properties

The inherent reactivity of the two amino groups and the hydroxyl group on the phenol (B47542) ring makes 2,6-diaminophenol (B1348841) an ideal scaffold for chemical modification. Future research will heavily focus on synthesizing novel derivatives to precisely control and tune its properties for specific applications. By strategically adding or modifying functional groups, scientists can alter characteristics such as solubility, electronic properties, thermal stability, and biological activity.

A notable example of this approach is the synthesis of novel 2,6-disubstituted phenol derivatives to serve as general anesthetics. nih.gov Research has shown that creating optically active versions of these phenols and incorporating moieties like a cyclopropyl (B3062369) group can introduce stereoselective effects and enhance their anesthetic profiles compared to existing agents. nih.gov This highlights a sophisticated strategy where derivatization is used to fine-tune the molecule's interaction with biological targets.

Beyond medicine, this exploration of novel derivatizations is critical for materials science. Future work will likely involve:

Polymerization: Using the diamino functionality to create novel polyamides, polyimides, or epoxy resins. Derivatization of the hydroxyl group could introduce cross-linking capabilities or other desired features into the polymer backbone.

Coordination Chemistry: Modifying the molecule to act as a ligand for metal ions, creating coordination polymers or metal-organic frameworks (MOFs) with unique catalytic, magnetic, or porous properties.

Functional Dyes and Pigments: Attaching chromophoric or auxochromic groups to develop new colorants with enhanced stability and specific spectral properties for use in advanced imaging or sensing technologies.

Advanced Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is becoming indispensable in chemical research. For 2,6-diaminophenol and its future derivatives, this integrated approach will accelerate discovery and optimization. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting a molecule's behavior. nih.govresearchgate.net

Future research will increasingly rely on a suite of computational techniques to:

Predict Molecular Properties: Use DFT calculations to analyze the optimized chemical structure, vibrational frequencies (IR spectra), and electronic properties. nih.govresearchgate.net

Understand Chemical Reactivity: Employ analyses of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) to identify reactive sites and predict how the molecule will interact with other reagents. nih.govresearchgate.net

Simulate Complex Interactions: Conduct molecular docking studies to assess the potential of new derivatives as therapeutic agents by modeling their interaction with biological receptors. nih.gov

Guide Synthesis: Model reaction pathways to predict yields and identify the most efficient synthetic routes, thereby reducing the trial-and-error nature of laboratory work.

This computational-first approach, where molecules are designed and prescreened in silico before synthesis, saves significant time and resources. The integration of these theoretical predictions with experimental data from techniques like FTIR and UV-Vis spectroscopy provides a comprehensive understanding of the molecule's structure-property relationships. researchgate.net Furthermore, combining computational modeling with techniques like sonocatalysis could unlock new synergistic platforms for green and sustainable chemistry. rsc.org

Sustainable Synthesis and Green Chemistry Approaches in 2,6-Diaminophenol Production

The chemical industry is undergoing a paradigm shift towards sustainability, guided by the principles of green chemistry. mdpi.commdpi.com Future research into the production of 2,6-diaminophenol will prioritize the development of environmentally benign and economically viable synthetic routes. jddhs.com This involves a holistic rethinking of the manufacturing process, from starting materials to final product.

Key areas of focus will include:

Renewable Feedstocks: Investigating the use of bio-based raw materials as precursors, moving away from traditional petroleum-based sources to lower the carbon footprint of production. jddhs.comrsc.org

Energy-Efficient Processes: Implementing technologies like microwave-assisted synthesis (MAS) and sonochemistry to reduce reaction times and energy consumption compared to conventional heating methods. rsc.orgjddhs.com

Biocatalysis: Employing enzymes, such as ketoreductases, to catalyze specific reaction steps under mild conditions, which can lead to higher selectivity, reduced waste, and lower energy inputs. mdpi.com

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, or developing solvent-free reaction conditions, to minimize environmental impact and improve worker safety. mdpi.com

Waste Minimization: Designing synthetic pathways with high atom economy that generate fewer byproducts and implementing strategies for recycling catalysts, solvents, and reagents. jddhs.com

The adoption of green metrics toolkits, such as the CHEM21 toolkit, will be crucial for systematically evaluating and comparing the environmental footprint of different synthetic pathways, ensuring that the chosen methods are genuinely more sustainable. rsc.org

Design and Application of Multifunctional Materials Incorporating 2,6-Diaminophenol Structures

Multifunctional materials are engineered to perform multiple roles, such as providing structural support while simultaneously offering sensing, energy storage, or self-healing capabilities. researchgate.net The unique structure of 2,6-diaminophenol, with its three reactive sites, makes it an excellent building block for creating such advanced materials. northwestern.edu

Emerging research is directed at incorporating 2,6-diaminophenol units into complex material systems:

Advanced Composites: Using 2,6-diaminophenol as a monomer or cross-linking agent in fiber-reinforced polymers. Its aromatic structure can enhance thermal stability and mechanical strength, while the functional groups can be used to interface with fillers or embed other functionalities.

Smart Polymers: Designing polymers that respond to external stimuli (e.g., pH, light, temperature). The amine and hydroxyl groups can serve as active sites for creating stimuli-responsive linkages or for grafting functional molecules.

Energy Storage Materials: Investigating the use of 2,6-diaminophenol-based polymers as components in batteries or supercapacitors. For example, research has explored integrating power-generating functions into fiber-reinforced composites, where individual fibers are coated with battery layers. researchgate.net The redox activity of the phenol and amine groups could be harnessed for charge storage applications.

Biomedical Materials: Developing biocompatible and biodegradable polymers for applications like drug delivery or tissue engineering. mdpi.com The functional groups on the 2,6-diaminophenol monomer could be used to attach therapeutic agents or bioactive molecules.

The design of these materials often takes inspiration from nature, mimicking the hierarchical structures found in materials like nacre (mother-of-pearl) to achieve superior strength and toughness. northwestern.edu By combining advanced chemistry, materials science, and manufacturing techniques, 2,6-diaminophenol can be a key component in the next generation of high-performance, multifunctional materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 2,6-diaminophenol dihydrochloride, and how is its structure confirmed?

- Synthesis : Typical routes involve the hydrochlorination of 2,6-diaminophenol using concentrated HCl under controlled pH and temperature. Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC .

- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify aromatic protons and amine groups. Confirm chloride content via silver nitrate titration or reaction with 4-aminoantipyrine (red colorimetric assay) . Mass spectrometry (MS) validates molecular weight (e.g., expected [M+H⁺] = 197.06 for (NH₂)₂C₆H₃OH·2HCl) .

Q. How can researchers assess the purity of this compound for experimental use?

- Chromatographic Methods : HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (e.g., water:acetonitrile with 0.1% TFA). Compare retention times against certified reference standards .

- Titrimetric Analysis : Quantify free chloride ions via potentiometric titration. Purity criteria include ≤1.0 mg/g sulfated ash and ≤5.0 mg/g loss on drying (105°C) .

- Spectroscopic Purity : UV-Vis absorption (200–400 nm) to detect aromatic impurities; FT-IR to confirm absence of unreacted intermediates .

Advanced Research Questions

Q. How does this compound degrade under varying pH and temperature conditions?

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) over 1–3 months. Monitor degradation via HPLC for byproducts like quinone derivatives or dehydrochlorinated species .

- pH-Dependent Degradation : Prepare buffered solutions (pH 2–12) and analyze degradation kinetics using LC-MS. Acidic conditions (pH <4) typically enhance chloride dissociation, while alkaline conditions promote oxidation .

Q. What strategies mitigate interference from this compound in spectroscopic assays?

- Matrix Calibration : Use standard addition methods to account for matrix effects in biological samples.

- Derivatization : React with dansyl chloride or fluorescamine to enhance fluorescence detection specificity, reducing background noise .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Harmonization : Compare solubility measurements using standardized conditions (e.g., USP/Ph.Eur. guidelines). For example, prepare saturated solutions in water, ethanol, and DMSO at 25°C, and quantify via gravimetric analysis .

- Cross-Validation : Replicate studies using multiple techniques (e.g., nephelometry vs. UV-Vis) to identify outliers caused by impurities or hydration .

Q. What advanced techniques characterize trace impurities in this compound batches?

- LC-HRMS : Identify impurities like 2,4-diaminophenol dihydrochloride (isomeric contamination) or oxidation products with mass accuracy <5 ppm .

- NMR Relaxometry : Detect residual solvents (e.g., ethanol, HCl) via ¹H NMR T₁/T₂ relaxation times .

Methodological Notes

- Contradiction Analysis : Discrepancies in melting points (e.g., reported 205°C vs. decomposition at 225°C ) may arise from hydration states or polymorphic forms. Use differential scanning calorimetry (DSC) to clarify .

- Experimental Design : For kinetic studies, ensure inert atmospheres (N₂/Ar) to prevent oxidative degradation during synthesis or storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.